2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, is a chemical compound with the molecular formula and a molecular weight of 172.19 g/mol. It is classified under the category of amides and contains a pyrrolidine ring, which is significant for its biological activity. The compound is often studied for its potential applications in medicinal chemistry, particularly in relation to neurological disorders and as an intermediate in organic synthesis.
The synthesis of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, typically involves the reaction of 2-pyrrolidone with crotonic acid or its derivatives. This reaction can be facilitated under specific conditions that optimize yield and purity.
The synthesis process may include:
The compound features a pyrrolidine moiety attached to a butenamide structure. The configuration at the double bond is specified as (2Z), indicating that the substituents on the double bond are on the same side.
Key structural data includes:
2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, involves its interaction with specific biological targets such as receptors or enzymes. This interaction can modulate their activity, potentially leading to various pharmacological effects. Research indicates that it may influence neurotransmitter systems, which is particularly relevant for its study in neurological contexts .
The physical properties of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide include:
Key chemical properties include:
Relevant data from studies indicate that these properties play a significant role in its reactivity and applications in various fields .
The compound has several notable applications:
The systematic identification of this compound follows established IUPAC conventions, designating it as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide [3] [8]. This name precisely defines its structural features:
The compound is extensively documented under multiple synonyms across chemical and pharmaceutical literature, reflecting its recognition in various regulatory contexts. Significant synonyms include:
Table 1: Standardized Nomenclature and Regulatory Designations of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide
Nomenclature System | Designation | Source/Context |
---|---|---|
IUPAC Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | Chemical Abstracts [3] |
European Pharmacopoeia | Levetiracetam EP Impurity B | Quality Standards [3] [6] |
United States Pharmacopeia | Levetiracetam Crotonamide | Analytical Standards [4] [8] |
Common Synonyms | Dehydro Levetiracetam; (Z)-Enamide Impurity | Research & Vendor Catalogs [6] |
CAS Registry Number | 358629-47-7 | Global Chemical Identifier [3] [4] |
This compound belongs to two functionally significant chemical classes: enamides and pyrrolidinone derivatives, whose electronic and steric features dictate its physicochemical profile [5]:
Enamide System: The core structure contains a conjugated double bond (-C=C-) directly attached to the amide nitrogen (N-C=C). This arrangement creates a planar, electron-deficient region where the amide carbonyl (C=O) and the vinyl group share partial conjugation. This electronic delocalization influences stability, spectroscopic properties (e.g., distinct UV absorption), and reactivity—particularly toward electrophilic addition or hydrolysis under acidic/basic conditions .
Pyrrolidinone Moiety: A five-membered lactam ring (2-pyrrolidinone) saturated except for the carbonyl group. This heterocycle adopts a slightly puckered conformation, contributing to the molecule's overall polarity (XLogP3 ≈ -0.4) and providing hydrogen-bond accepting capability via the carbonyl oxygen. The ring nitrogen connects directly to the enamide system's vinylic carbon, forming a tertiary amine linkage critical for maintaining the molecule's rigidity [5].
The (Z)-configuration imposes specific steric constraints where the pyrrolidinone ring and the terminal amide group reside cis to each other across the double bond. This arrangement fosters intramolecular non-bonded interactions affecting crystal packing, solubility, and chromatographic retention. Spectroscopic identifiers include the canonical SMILES string C/C=C(N1C(CCC1)=O)/C(N)=O
[3] [8] and the InChIKey InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2-
, which encode its stereochemistry and functional group connectivity.
The identification of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide emerged through systematic analytical scrutiny of Levetiracetam (chemical name: (S)-2-(2-oxopyrrolidin-1-yl)butanamide) synthesis pathways and stability profiles. Levetiracetam, first approved for epilepsy in the 1990s, contains a chiral center and an amide bond susceptible to degradation under thermal, acidic, or basic conditions [4]. Research revealed that this specific impurity arises primarily via:
Early pharmacological assessments confirmed that this compound lacks significant antiepileptic activity despite its structural similarity to Levetiracetam . This finding underscored its status as a pharmacologically inert impurity rather than an active metabolite. Consequently, analytical methods were developed to detect and quantify it at low concentrations (typically <0.1% in active pharmaceutical ingredients) to ensure final product purity [4] [6].
Due to its established presence in Levetiracetam batches, (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide has received formal recognition in major pharmacopeias, leading to standardized impurity control protocols:
European Pharmacopoeia (EP): Officially designates the compound as "Levetiracetam Impurity B" [3] [6]. The EP mandates strict limits on its concentration (typically ≤0.15%) and requires validated chromatographic methods (e.g., reversed-phase HPLC with UV detection) for its quantification in both active pharmaceutical ingredients (APIs) and finished dosage forms. Certified reference materials (CRMs) must demonstrate high purity (>95%) with traceability to EP standards [3].
United States Pharmacopeia (USP): Classifies it as "Levetiracetam Crotonamide" within its monograph for Levetiracetam [4] [8]. The USP specifies similar analytical controls and acceptance criteria. Vendors supply it as a "Pharmaceutical Analytical Impurity" with accompanying documentation of suitability for regulatory applications like Abbreviated New Drug Applications (ANDAs) [4] [7].
Table 2: Pharmacopeial Specifications for (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide
Pharmacopeia | Official Name | Primary Role | Analytical Applications | Material Requirements |
---|---|---|---|---|
European Pharmacopoeia (EP) | Levetiracetam Impurity B | Quality Control Impurity | HPLC/UV quantification; Stability testing | >95% purity; Traceable CRMs [3] [6] |
United States Pharmacopeia (USP) | Levetiracetam Crotonamide | Reference Standard | Method validation (AMV); ANDA submissions | Compliant with USP testing protocols [4] [8] |
Commercial Suppliers* | Dehydro Levetiracetam; (2Z)-Enamide Impurity | Research & QC Standard | Method development; Batch release testing | Supplied neat or as solution; COA provided [6] |
*Suppliers include SynZeal, Simson Pharma, LGC Standards [3] [4] [6]
Regulatory guidelines require detailed characterization data—including NMR, mass spectrometry, and chromatographic purity—accompanying reference standards to ensure unambiguous identification [3] [4] [8]. This harmonized approach underscores the compound’s critical role in global pharmaceutical quality assurance frameworks.
CAS No.: 112484-85-2
CAS No.: 10606-14-1